- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,

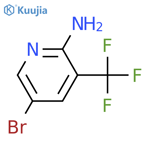

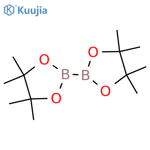

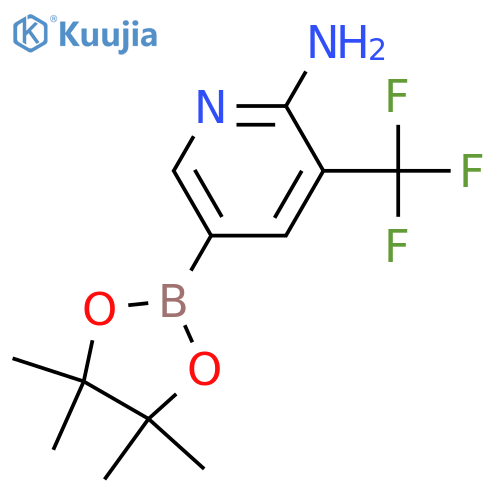

Cas no 947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)

947249-01-6 structure

Nome do Produto:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

N.o CAS:947249-01-6

MF:C12H16BF3N2O2

MW:288.073853492737

MDL:MFCD12923414

CID:1027137

PubChem ID:46864103

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-Pyridinamine

- 2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

- 3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- OQZKROYNCVLJKM-UHFFFAOYSA-N

- BCP07468

- FCH2809227

- PC412228

- BC001088

- AM804592

- AX8208567

- AB0049916

- 4

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine (ACI)

- 2-Amino-3-trifluoromethylpyridine-5-boronic acid pinacol ester

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine

- 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester

- 5-(4455-Tetramethyl-132-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

- DS-2461

- 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE

- 2-Amino-3-(trifluoromethyl) pyridine-5-boronic acid pinacol ester

- SY025030

- J-516205

- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-yl-amine

- DTXSID20676948

- 947249-01-6

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine

- 5-(4,4,5,5-tetramethyl[-1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- 5-(4,4,5,5-tetra methyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- Z1741980786

- J-516207

- DB-080010

- EN300-7368093

- AKOS005259536

- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-3-(trifluoromethyl)-2-pyridylamine

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- (6-AMINO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- CS-W006075

- SCHEMBL182702

- SB40166

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -3-trifluoromethyl-pyridin-2-ylamine

- 6-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester

- MFCD12923414

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

-

- MDL: MFCD12923414

- Inchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18)

- Chave InChI: OQZKROYNCVLJKM-UHFFFAOYSA-N

- SMILES: FC(C1C(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)(F)F

Propriedades Computadas

- Massa Exacta: 288.12600

- Massa monoisotópica: 288.1256924g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 7

- Contagem de Átomos Pesados: 20

- Contagem de Ligações Rotativas: 1

- Complexidade: 360

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 57.4

Propriedades Experimentais

- Densidade: 1.23

- Ponto de Fusão: 132-134℃

- PSA: 57.37000

- LogP: 2.56300

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Informações de segurança

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 1g |

¥274.0 | 2023-09-06 | |

| abcr | AB311487-250 mg |

2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; . |

947249-01-6 | 95% | 250mg |

€111.70 | 2023-04-26 | |

| eNovation Chemicals LLC | Y1290768-25g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 98% | 25g |

$1335 | 2023-05-17 | |

| Enamine | EN300-7368093-5.0g |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95.0% | 5.0g |

$156.0 | 2025-03-11 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0637P-25g |

2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester |

947249-01-6 | 98% | 25g |

¥24220.71 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063787-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 98% | 5g |

¥1302.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 100mg |

¥39.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1299493-1G |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 97% | 1g |

$185 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 250mg |

¥83.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO420-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95+% | 250mg |

867CNY | 2021-05-08 |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water Solvents: Ethyl acetate

1.2 Reagents: Water Solvents: Ethyl acetate

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Referência

- Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 10 h, rt → 100 °C

Referência

- Preparation of pyridinyltriazoloquinoxaline derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, 80 °C; 80 °C → rt

Referência

- Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 25 - 30 °C; 30 °C → 100 °C; 15 - 16 h, 95 - 100 °C

Referência

- Process for the preparation of a substituted imidazo[4,5-c]quinoline compound and its use for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

Referência

- Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

Referência

- Preparation of 2,4-substituted quinazolines as lipid kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 30 °C → 80 °C; 2 h, 80 °C

Referência

- Preparation of imidazoquinoline derivatives as inhibitors of mTOR and/or PI3K kinase, China, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C

Referência

- Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834, Tetrahedron Letters, 2020, 61(43),

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C

Referência

- Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C

Referência

- 1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C; 150 °C → rt

Referência

- Preparation of pyrazolo[3,4-d]pyrimidine derivatives for treating respiratory disorders, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C; 150 °C → rt

Referência

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Referência

- Preparation of spiro compounds as Map4K1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 2 h, 80 °C

Referência

- Preparation of heterocycles as mTOR and/or PI3 kinase inhibitors, China, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C

Referência

- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 15 min, rt; 15 min, rt; 8 h, 115 °C

Referência

- Preparation of substituted imidazopyridazine derivatives for use as PI3K lipid kinase inhibitors, World Intellectual Property Organization, , ,

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Literatura Relacionada

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

4. Back matter

947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine) Produtos relacionados

- 2138352-11-9(5-bromo-2,6,7-trimethyl-1,2,4triazolo1,5-apyridine)

- 1262433-90-8(Anthracene-2,6-dicarbaldehyde)

- 2060037-06-9(2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride)

- 1690159-32-0(rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid)

- 100331-93-9(5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide)

- 2060931-13-5(tert-butyl N-1-(4-chloro-3-fluorophenyl)-2-hydroxyethylcarbamate)

- 2229375-60-2(3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine)

- 2680714-89-8(3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acid)

- 1251564-33-6(N-4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

- 2172547-22-5(5-(cyclopropylmethyl)-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-ylmethanamine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Pureza:99%

Quantidade:5g

Preço ($):175.0